molecular formula C26H19ClN2O3 B11336949 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11336949
M. Wt: 442.9 g/mol
InChI Key: GCPQKSSHNXMIIF-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of indole, chromene, and chlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of indole, chromene, and chlorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C26H19ClN2O3/c27-22-10-4-2-8-17(22)20(21-14-28-23-11-5-3-9-18(21)23)15-29-25(30)19-13-16-7-1-6-12-24(16)32-26(19)31/h1-14,20,28H,15H2,(H,29,30)

InChI Key

GCPQKSSHNXMIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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